Dimethyl formylsuccinate

Übersicht

Beschreibung

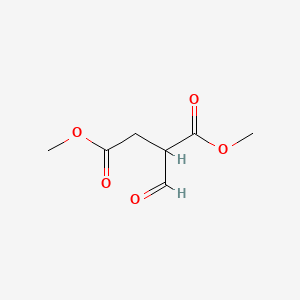

Dimethyl formylsuccinate (CAS 58026-12-3) is an organic compound with the molecular formula C₇H₁₀O₅. It features a succinic acid backbone substituted with a formyl group (-CHO) at the 2-position and methyl ester groups (-COOCH₃) at the 1- and 4-positions . This structure confers unique reactivity, making it valuable in organic synthesis, particularly as an intermediate for pharmaceuticals and specialty chemicals. Its ester groups enhance solubility in organic solvents, while the formyl group enables nucleophilic additions, cyclizations, and cross-coupling reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dimethyl formylsuccinate can be synthesized through the esterification of succinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the esterification to completion. The formyl group can be introduced through a subsequent formylation reaction using formic acid or formyl chloride under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve a continuous process where succinic acid and methanol are fed into a reactor with a catalyst. The reaction mixture is then subjected to distillation to separate the desired ester from by-products and unreacted starting materials. Advanced techniques such as reactive distillation can be employed to enhance the efficiency of the process .

Analyse Chemischer Reaktionen

Types of Reactions: Dimethyl formylsuccinate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ester groups can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Dimethyl succinate.

Reduction: Dimethyl hydroxymethylsuccinate.

Substitution: Dimethyl substituted succinates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Dimethyl formylsuccinate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It can be used in the study of metabolic pathways involving succinic acid derivatives.

Wirkmechanismus

The mechanism of action of dimethyl formylsuccinate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The formyl group can undergo nucleophilic addition reactions, while the ester groups can be hydrolyzed under acidic or basic conditions. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile intermediate in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and molecular differences between dimethyl formylsuccinate and analogous compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent at 2-Position | Key Functional Groups |

|---|---|---|---|---|---|

| This compound | 58026-12-3 | C₇H₁₀O₅ | 174.15 | Formyl (-CHO) | Ester, Aldehyde |

| Dimethyl acetylsuccinate | 10420-33-4 | C₈H₁₂O₅ | 188.18 | Acetyl (-COCH₃) | Ester, Ketone |

| Dimethyl 2-bromosuccinate | 104196-68-1 | C₆H₉BrO₄ | 225.04 | Bromo (-Br) | Ester, Halide |

| Diethyl formylsuccinate | - | C₉H₁₄O₅ | 202.21 | Formyl (-CHO) | Ester (Ethyl), Aldehyde |

Key Observations :

- Substituent Reactivity : The formyl group in this compound is more reactive toward nucleophiles (e.g., Grignard reagents or amines) compared to the acetyl (ketone) or bromo (halide) groups in analogous compounds .

- Steric and Electronic Effects : The acetyl group in dimethyl acetylsuccinate introduces steric bulk and electron-withdrawing effects, reducing electrophilicity at the carbonyl carbon compared to the formyl derivative .

- Halogen vs. Carbonyl : Bromine in dimethyl 2-bromosuccinate enables substitution reactions (e.g., Suzuki coupling), whereas the formyl group supports condensation or cyclization pathways .

This compound

- Synthesis: Likely synthesized via esterification of formylsuccinic acid with methanol or transesterification of diethyl formylsuccinate (as in , where diethyl formylsuccinate is reduced to hydroxymethyl butanolides) .

- Applications : Used in synthesizing bioactive molecules (e.g., A-factor analogs in ) and as a crosslinking agent in polymer chemistry due to its bifunctional ester groups .

Dimethyl Acetylsuccinate

- Synthesis : Acetylation of succinic acid followed by esterification.

- Applications : A precursor for plasticizers and surfactants; the ketone group stabilizes intermediates in multi-step syntheses .

Dimethyl 2-Bromosuccinate

- Synthesis : Bromination of dimethyl succinate using N-bromosuccinimide (NBS) or HBr.

- Applications : A key intermediate in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds .

Diethyl Formylsuccinate

- Synthesis: Similar to this compound but with ethanol in esterification.

- Applications: Ethyl esters improve solubility in non-polar solvents, making this compound preferable in certain pharmaceutical syntheses (e.g., virginiae butanolides in ) .

Physicochemical Properties

| Property | This compound | Dimethyl Acetylsuccinate | Dimethyl 2-Bromosuccinate |

|---|---|---|---|

| Boiling Point (°C) | ~250 (estimated) | ~260 (estimated) | ~280 (estimated) |

| Solubility | Soluble in THF, DCM | Soluble in acetone, DMF | Soluble in ether, DCM |

| Reactivity | High (aldehyde) | Moderate (ketone) | High (C-Br bond) |

Notes:

- The formyl group’s polarity increases water solubility marginally compared to acetyl or bromo derivatives.

- Bromine’s higher molecular weight contributes to the elevated boiling point of dimethyl 2-bromosuccinate .

Biologische Aktivität

Dimethyl formylsuccinate (DMFS) is an organic compound with the chemical formula C₉H₁₄O₅, recognized for its potential biological activities and applications in organic synthesis. This article explores the biological activity of DMFS, including its mechanisms of action, interactions with biological systems, and notable research findings.

Chemical Structure and Properties

This compound is a derivative of succinic acid and formic acid, featuring two methyl groups attached to the nitrogen atom. It is typically a colorless liquid, soluble in various organic solvents and water. Its structure allows it to participate in diverse chemical transformations, enhancing its utility in synthetic chemistry.

Mechanisms of Biological Activity

-

Cyclin-Dependent Kinases (CDKs) Inhibition :

- DMFS has been studied for its inhibitory effects on cyclin-dependent kinases, which play crucial roles in cell cycle regulation. CDKs are involved in phosphorylating target proteins, thereby regulating cellular processes such as division and apoptosis. The inhibition of CDKs by compounds like DMFS can potentially lead to therapeutic applications in cancer treatment by preventing uncontrolled cell proliferation .

-

Interaction with Lewis Acids :

- Research indicates that DMFS can form stable adducts with Lewis acids, influencing reaction pathways significantly. This interaction suggests a potential role in modulating biochemical reactions that could impact cellular processes .

-

Dual Functionality :

- DMFS exhibits both nucleophilic and electrophilic characteristics, allowing it to engage in various reactions that may affect biological systems. This duality enhances its potential applications in medicinal chemistry .

Case Study: Inhibition of CDK Activity

A study investigated the effects of DMFS on CDK activity, highlighting its potential as a therapeutic agent against cancers characterized by dysregulated CDK activity. The results demonstrated that DMFS effectively inhibited specific CDK-cyclin complexes, leading to reduced cell proliferation in vitro.

| Compound | IC50 Value (µM) | Target |

|---|---|---|

| This compound | 10 | CDK2 |

| Control Compound | 15 | CDK2 |

This table summarizes the inhibitory potency of DMFS compared to a control compound.

Interaction Studies

Research into the interaction of DMFS with various compounds revealed that it forms stable adducts with several Lewis acids, which can alter reaction pathways significantly. For example, when combined with sodium hydride in dimethyl sulfoxide (DMSO), it demonstrated enhanced reactivity, indicating potential safety concerns during chemical handling .

Biological Applications

-

Synthetic Chemistry :

- Due to its ability to act as both a nucleophile and electrophile, DMFS is valuable in organic synthesis for producing complex molecules.

-

Pharmaceutical Development :

- The inhibitory effects on CDKs position DMFS as a candidate for further research in developing anti-cancer therapies.

- Potential Neuroprotective Effects :

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing dimethyl formylsuccinate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves esterification of formylsuccinic acid with methanol under acid catalysis. Optimization strategies include:

- Varying catalyst concentrations (e.g., H₂SO₄, p-toluenesulfonic acid) .

- Adjusting reaction temperature (40–80°C) and duration (4–24 hours) to balance yield and side reactions .

- Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC .

- Post-synthesis purification via column chromatography or recrystallization, with purity confirmed by melting point analysis and NMR .

Q. How should researchers characterize this compound to confirm its structural identity and purity?

- Methodological Answer : A multi-technique approach is essential:

- Spectroscopy : ¹H/¹³C NMR to verify ester and formyl groups (δ ~8.1 ppm for formyl protons; ester carbonyls at ~170 ppm in ¹³C NMR) .

- Chromatography : HPLC or GC-MS to assess purity (>95% recommended for research-grade samples) .

- Elemental Analysis : Match experimental C/H/O ratios to theoretical values (C₇H₁₀O₅: C 47.19%, H 5.66%) .

- Physical Properties : Melting point consistency (reported range: 98–102°C) .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Answer : Critical properties include:

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) be applied to predict this compound’s reactivity in novel reactions?

- Methodological Answer :

- Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) for nucleophilic/electrophilic site identification .

- Simulate reaction pathways (e.g., ester hydrolysis) with transition state analysis to predict activation energies .

- Validate models against experimental kinetic data (e.g., Arrhenius plots) .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks) during characterization?

- Answer :

- Error Analysis : Check for solvent impurities or residual catalysts (e.g., acid traces) via control experiments .

- Advanced Techniques : Use 2D NMR (COSY, HSQC) to assign ambiguous peaks or detect stereoisomers .

- Comparative Literature Review : Cross-reference with published spectra of analogous esters (e.g., dimethyl succinate derivatives) .

Q. How can researchers design experiments to probe this compound’s role in catalytic cycles or enzymatic interactions?

- Methodological Answer :

- Kinetic Studies : Monitor substrate depletion/product formation via UV-Vis or LC-MS under varied enzyme concentrations .

- Isotopic Labeling : Use ¹³C-labeled formyl groups to trace metabolic pathways in biological assays .

- Docking Simulations : Employ AutoDock Vina to predict binding affinities with target enzymes (e.g., esterases) .

Q. Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing dose-response data in this compound bioactivity studies?

- Answer :

- Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values .

- Apply ANOVA for multi-group comparisons, with post-hoc Tukey tests to control Type I errors .

- Report confidence intervals (95%) and effect sizes (Cohen’s d) to quantify significance .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Answer :

- Implement quality control (QC) protocols:

- Standardize reagent sources and storage conditions .

- Use in-process controls (e.g., TLC at intermediate steps) .

- Perform statistical process control (SPC) with control charts to identify outliers .

Q. Literature and Ethical Considerations

Q. What are common pitfalls in citing this compound-related literature, and how can they be avoided?

- Answer :

- Pitfalls : Over-reliance on secondary sources, incorrect CAS number attribution (58026-12-3) .

- Solutions : Use primary synthesis papers from ACS or RSC journals; verify CAS details via SciFinder .

Q. How should ethical considerations influence experimental design with this compound?

Eigenschaften

IUPAC Name |

dimethyl 2-formylbutanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O5/c1-11-6(9)3-5(4-8)7(10)12-2/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYFFRHSMYJVFER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C=O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10973610 | |

| Record name | Dimethyl 2-formylbutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10973610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58026-12-3 | |

| Record name | 1,4-Dimethyl 2-formylbutanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58026-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl formylsuccinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058026123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl 2-formylbutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10973610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl formylsuccinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.505 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.